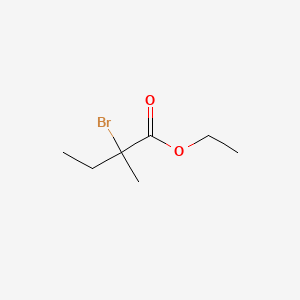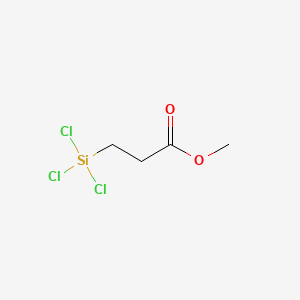
Trimethyl(vinylbenzyl)ammonium chloride
説明
Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis
Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis
Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of Trimethyl(vinylbenzyl)ammonium chloride, focusing on unique applications:
Analytical Chemistry: Solid-Phase Microextraction
Trimethyl(vinylbenzyl)ammonium chloride is used as a monomer to synthesize poly (AMA-DVB-VBTA) monolith columns. These columns are utilized in solid-phase microextraction for analytical chemistry, providing a method for sample preparation and concentration before analysis .
Energy Storage: Anion Exchange Membrane
This compound is also employed in the preparation of anion exchange membranes for lignin oxidizing electrolyzers. These membranes are crucial components in energy storage devices, influencing the efficiency and durability of the system .
Material Science: Copolymerization
In material science, Trimethyl(vinylbenzyl)ammonium chloride is involved in copolymerization processes. The copolymerization with acrylonitrile (AN) forms polymers with certain molecular weights, which are then quaternized with trimethylamine to achieve desired properties .
Antimicrobial Surfaces: Polymer Synthesis
The synthesis of polymers with quaternary ammonium functionalities using this compound leads to materials known for their antimicrobial properties . These polymers can be engineered to create surfaces that resist microbial growth, which is significant in healthcare and sanitation applications .
作用機序
Safety and Hazards
Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
特性
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethyl(vinylbenzyl)ammonium chloride | |
CAS RN |
26616-35-3 | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)





![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)